molecular formula C11H6F2N4O B14918422 1-(2-(2,5-Difluorophenyl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile

1-(2-(2,5-Difluorophenyl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile

Cat. No.: B14918422
M. Wt: 248.19 g/mol
InChI Key: BLHIXVABBZNMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2,5-Difluorophenyl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2,5-Difluorophenyl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile typically involves the reaction of 2,5-difluorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with hydrazine hydrate to form the triazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2,5-Difluorophenyl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(2-(2,5-Difluorophenyl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-(2,5-Difluorophenyl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
  • 1-(3,5-Difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one

Uniqueness

1-(2-(2,5-Difluorophenyl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile is unique due to its specific substitution pattern and the presence of both fluorine atoms and a triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H6F2N4O

Molecular Weight

248.19 g/mol

IUPAC Name

1-[2-(2,5-difluorophenyl)-2-oxoethyl]-1,2,4-triazole-3-carbonitrile

InChI

InChI=1S/C11H6F2N4O/c12-7-1-2-9(13)8(3-7)10(18)5-17-6-15-11(4-14)16-17/h1-3,6H,5H2

InChI Key

BLHIXVABBZNMQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CN2C=NC(=N2)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.